lipid IVA(4-)
CAS No.:
Cat. No.: VC1848215
Molecular Formula: C68H126N2O23P2-4
Molecular Weight: 1401.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C68H126N2O23P2-4 |
|---|---|
| Molecular Weight | 1401.7 g/mol |
| IUPAC Name | [(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
| Standard InChI | InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
| Standard InChI Key | KVJWZTLXIROHIL-QDORLFPLSA-J |
| Isomeric SMILES | CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
| Canonical SMILES | CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Introduction
Chemical Structure and Properties
Lipid IVA(4-) is the tetra-anion form of lipid IVA, which is a tetra-acylated lipid A produced by Escherichia coli as an intermediate in the lipid A biosynthetic pathway . The chemical structure of lipid IVA(4-) is characterized by a distinctive bisphosphorylated disaccharide backbone with four hydroxytetradecanoyl (β-hydroxymyristoyl) chains . The compound features a unique arrangement where the four acyl chains are distributed on both sugar moieties of the β(1→6)-linked diglucosamine backbone.
Fundamental Chemical Properties
| Property | Value |
|---|---|
| PubChem CID | 10329123 |
| Molecular Formula | C68H126N2O23P2^4- |
| Molecular Weight | 1401.7 g/mol |
| Parent Compound | Lipid IVA (CID 10329124) |
| Systematic Name | [(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
The structural composition of lipid IVA(4-) features a 2,3,2'3'-tetrakis(3-hydroxytetradecanoyl)-D-glucosaminyl-1,6-beta-D-glucosamine 1,4'-bisphosphate scaffold, with the tetra-anion state resulting from the deprotonation of phosphate groups . This tetra-anionic state significantly influences its biological interactions with target receptors.
Biosynthetic Pathway and Metabolic Significance
Lipid IVA represents the first bioactive intermediate in the lipid A biosynthetic pathway in gram-negative bacteria such as Escherichia coli . The biosynthesis involves a series of enzymatic reactions that progressively build the lipid A structure.
Enzymatic Synthesis
The enzymatic synthesis of lipid IVA involves several key enzymes including LpxA, LpxC, and LpxD that catalyze the addition of acyl chains to the disaccharide backbone . In experiments containing LpxA/C/D modules, a turnover rate of 99 min^-1 was observed for at least 20 turnovers, indicating efficient enzymatic processing . Notably, LpxC has been confirmed as the first committed step toward lipid IVA synthesis .
Metabolic Context
As an intermediate in the lipid A biosynthetic pathway, lipid IVA represents a critical junction point between non-immunostimulatory precursors and the highly bioactive hexa-acylated lipid A found in mature bacterial lipopolysaccharide (LPS) . This positioning makes lipid IVA(4-) particularly significant for understanding the structural requirements for immune recognition and activation.
Species-Specific Receptor Binding and Activity
One of the most remarkable aspects of lipid IVA is its species-specific activity, which makes lipid IVA(4-) a subject of particular interest in comparative immunology.
Structural Basis for Species-Specific Recognition
The crystal structures of mouse Toll-like receptor 4 (TLR4)/Myeloid differentiation factor 2 (MD-2)/lipid IVA complex has been determined at 2.7 Å resolution, providing crucial insights into the molecular basis of species-specific recognition . These structural studies revealed that the positioning of lipid IVA within the binding cleft of MD-2 appears to be crucial for the expression of particular biological activities .
| Species | Activity on TLR4/MD-2 | Binding Orientation | Complex Formation |
|---|---|---|---|
| Human | Antagonist | Standard | Does not induce dimerization |
| Mouse | Weak agonist | Inverted (180°) | Forms 2:2:2 complex similar to LPS |
Human TLR4/MD-2 Interaction
In humans, lipid IVA acts as an antagonist of TLR4 signaling . Human MD-2 binds lipid IVA in an antagonistic manner, which is completely different from how mouse MD-2 interacts with the compound . This antagonistic binding fails to induce the dimerization of the TLR4/MD-2 complex, thereby inhibiting downstream signaling cascades.
Mouse TLR4/MD-2 Interaction
Contrastingly, in mouse systems, lipid IVA acts as a weak agonist . The mouse TLR4/MD-2/lipid IVA complex exhibits an agonistic structural feature, showing architecture similar to the 2:2:2 complex formed with LPS . Remarkably, lipid IVA in the mouse TLR4/MD-2 complex occupies nearly the same space as LPS, despite lacking two acyl chains that are present in LPS .
The key difference appears to be that in mouse TLR4/MD-2, lipid IVA binds in an orientation inverted by 180° compared to its orientation in human TLR4/MD-2 . This inverted binding enables lipid IVA to induce the dimerization of mouse TLR4/MD-2 complexes, triggering downstream signaling.
Immunomodulatory Properties and Biological Activities
The dual nature of lipid IVA(4-) as both an antagonist and agonist, depending on species and concentration, makes it a compound of considerable pharmacological interest.
Anti-inflammatory Properties
At appropriate concentrations, lipid IVA demonstrates significant LPS-antagonistic activity . This antagonism is particularly relevant in human cellular systems, where lipid IVA can inhibit LPS-induced inflammatory responses by competing for binding to the TLR4/MD-2 complex.
Pro-inflammatory Properties
In mouse systems and at higher concentrations in human systems, lipid IVA shows modest agonistic activity . Studies using THP-1 cells (a human monocytic cell line) have demonstrated that enzymatically synthesized lipid IVA exhibits both LPS-antagonistic and TLR4-agonistic activities comparable to commercial lipid IVA standards .
Concentration-Dependent Effects
The biological activity of lipid IVA appears to be concentration-dependent, with higher concentrations (e.g., 100 ng/mL) potentially revealing more pronounced immunomodulatory effects . This concentration-dependent activity profile is particularly important for understanding the pharmacological potential of lipid IVA(4-) and its derivatives.
Analytical Methods for Detection and Characterization
The detection and characterization of lipid IVA(4-) in biological samples require sophisticated analytical approaches.
Mass Spectrometry-Based Detection
High-resolution tandem mass spectrometry represents a powerful approach for identifying and characterizing lipid IVA structures . LipidA-IDER, an automated structure annotation tool, has been developed for system-level scale identification of lipid A from high-resolution tandem mass spectrometry data . This tool demonstrates high specificity and sensitivity for lipid A identification, with reported values of 71.2% and 70.9%, respectively, at a score threshold of 35 .
Chromatographic Separation
Mixed-mode chromatography combining anion exchange and normal phase approaches has been employed to separate lipid IVA from contaminants such as LPS . This purification step is crucial for obtaining pure samples for biological testing and structural characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume